An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-9-fluorenyl acetate
An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-9-fluorenyl acetate
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential reactivity of 2-Acetamido-9-fluorenyl acetate. While its parent compound, 2-Acetylaminofluorene (2-AAF), is a well-documented procarcinogen extensively used in cancer research, the C9-acetylated derivative remains a less-explored molecule.[1][2][3] This document synthesizes information from related fluorene compounds to build a detailed profile of the title compound. We will explore a proposed synthetic route, predict its spectroscopic characteristics, and discuss its chemical reactivity, particularly in the context of the labile C9 acetate group. The guide contrasts this reactivity with the established metabolic activation pathways of 2-AAF, offering insights for researchers in chemical carcinogenesis, drug development, and materials science.
Introduction: The Significance of the Fluorene Scaffold
The fluorene moiety is a cornerstone in various fields, from the development of organic materials to the study of chemical carcinogenesis.[4] The parent compound relevant to this guide, 2-Acetylaminofluorene (2-AAF), was initially developed as a pesticide but was quickly identified as a potent carcinogen, inducing tumors in the liver, bladder, and kidneys in animal models.[1][2][5][6] Its carcinogenicity is not inherent but arises from metabolic activation.[1]
The biological activity of 2-AAF is critically dependent on its biotransformation into reactive electrophiles that form covalent adducts with DNA.[1][7] This process is initiated by cytochrome P-450-mediated N-hydroxylation to form N-hydroxy-2-AAF. Subsequent esterification (O-acetylation or sulfation) generates highly reactive intermediates that lead to the formation of a nitrenium ion, the ultimate carcinogenic species that attacks nucleophilic sites on DNA bases.[1][7][8]
While extensive research has focused on modifications at the nitrogen atom and aromatic rings, modifications at the C9 position of the fluorene ring system are less characterized. The C9 position is chemically distinct; its benzylic protons are acidic, and the carbon can be readily functionalized.[4] This guide focuses specifically on 2-Acetamido-9-fluorenyl acetate, a derivative where the critical C9 position is occupied by an acetate group. Understanding its properties is essential for elucidating the structure-activity relationships of fluorene derivatives and for developing new chemical probes or materials.
Section 1: Synthesis and Structural Elucidation
A direct, peer-reviewed synthesis for 2-Acetamido-9-fluorenyl acetate is not prominently available in the literature. However, a logical and chemically sound synthetic route can be proposed based on established fluorene chemistry. The most plausible approach involves the acetylation of a 9-hydroxyfluorene precursor. This multi-step synthesis begins with the parent compound, 2-Acetylaminofluorene (2-AAF).
Proposed Synthetic Workflow
The proposed pathway involves the reduction of the C9-ketone of 2-Acetamido-9-fluorenone, followed by esterification. An alternative, more direct route could involve the oxidation of 2-AAF to 2-Acetamido-9-hydroxyfluorene, though this can be challenging to perform selectively. The most controlled pathway is as follows:
Caption: Proposed three-step synthesis of 2-Acetamido-9-fluorenyl acetate.
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is hypothetical and based on standard organic chemistry transformations. It should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Step 1: Oxidation of 2-AAF to 2-Acetamido-9-fluorenone
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Rationale: The benzylic C9 position of 2-AAF can be oxidized to a ketone. This ketone serves as a key intermediate for introducing functionality at C9.
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Dissolve 2-Acetylaminofluorene (1.0 eq) in glacial acetic acid.
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Slowly add a solution of a suitable oxidizing agent, such as chromium trioxide (CrO₃), in aqueous acetic acid while maintaining the temperature below 40°C.
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Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by pouring it into a large volume of ice water.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
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Purify the crude 2-Acetamido-9-fluorenone by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 2-Acetamido-9-fluorenone to 2-Acetamido-9-hydroxyfluorene
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Rationale: Selective reduction of the C9-ketone to a secondary alcohol provides the necessary hydroxyl group for the final esterification step. Sodium borohydride is a mild and effective reagent for this transformation.
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Suspend 2-Acetamido-9-fluorenone (1.0 eq) in a solvent such as methanol or ethanol.
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Cool the suspension in an ice bath.
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Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, keeping the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Acidify the mixture carefully with dilute HCl to neutralize excess NaBH₄.
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Reduce the solvent volume under reduced pressure and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
Step 3: Esterification to 2-Acetamido-9-fluorenyl acetate
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Rationale: The final step is a standard esterification. Using acetic anhydride with a pyridine catalyst is a highly efficient method for acetylating secondary alcohols.
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Dissolve the crude 2-Acetamido-9-hydroxyfluorene (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
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Cool the solution in an ice bath.
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Add acetic anhydride (1.2-1.5 eq) dropwise.
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Allow the reaction to stir at room temperature overnight.
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Pour the reaction mixture into ice water and extract the product with ethyl acetate.
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Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, 2-Acetamido-9-fluorenyl acetate, by column chromatography or recrystallization.
Section 2: Physicochemical and Spectroscopic Properties
The introduction of the C9-acetate group significantly alters the properties of the 2-AAF scaffold. While experimental data is limited, we can predict the key characteristics based on its structure.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| CAS Number | 108973-47-3 | [9] |
| Molecular Formula | C₁₇H₁₅NO₃ | [9] |
| Molecular Weight | 281.31 g/mol | [9] |
| Appearance | Predicted: Off-white to tan crystalline solid | Analogy to 2-AAF[2][10] |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., acetone, THF, ethyl acetate, dichloromethane) | Analogy to 2-AAF[3] |
| Melting Point | Not determined | Requires experimental validation |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~8.0-7.2 ppm: Complex multiplets corresponding to the 7 aromatic protons of the fluorene ring system. ~7.5-8.5 ppm (broad singlet): N-H proton of the acetamido group. ~6.5-6.8 ppm (singlet): Key signal for the C9-H proton, shifted downfield due to the adjacent oxygen. ~2.2 ppm (singlet, 3H): Methyl protons of the N-acetyl group. ~2.1 ppm (singlet, 3H): Methyl protons of the O-acetyl (ester) group. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon of the O-acetyl (ester) group. ~169 ppm: Carbonyl carbon of the N-acetyl (amide) group. ~145-120 ppm: Signals for the 12 aromatic carbons. ~75-80 ppm: Signal for the C9 carbon, significantly shifted downfield by the attached oxygen atom. ~24 ppm: Methyl carbon of the N-acetyl group. ~21 ppm: Methyl carbon of the O-acetyl group. |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (amide). ~1740 cm⁻¹: C=O stretch (ester), a key distinguishing peak. ~1670 cm⁻¹: C=O stretch (Amide I band). ~1230 cm⁻¹: C-O stretch (ester). |
| Mass Spec (EI) | m/z 281: Molecular ion (M⁺). m/z 239: Loss of ketene (-CH₂CO) from the ester. m/z 222: Loss of the acetate group (-OCOCH₃). m/z 179: A common fragment from the fluorene backbone. |
Section 3: Chemical Reactivity and Mechanistic Insights
The most significant chemical feature of 2-Acetamido-9-fluorenyl acetate is the ester linkage at the C9 position. The acetate group is a competent leaving group, and its departure can be facilitated under various conditions, leading to the formation of a stabilized carbocation.
Formation of the 9-Fluorenyl Cation
The C9-fluorenyl cation is a well-known reactive intermediate, stabilized by the extensive π-system of the fused aromatic rings.[11] In the presence of a protic or Lewis acid, 2-Acetamido-9-fluorenyl acetate is expected to readily lose acetic acid to generate the corresponding 2-acetamido-9-fluorenyl cation. This cation is highly electrophilic and can be trapped by a wide range of nucleophiles.
Caption: Acid-catalyzed formation of the 2-Acetamido-9-fluorenyl cation.
This reactivity pathway is fundamentally different from the metabolic activation of 2-AAF. The generation of a C9-centered cation suggests that the molecule could engage in chemical reactions distinct from the N-centered reactivity that drives 2-AAF's carcinogenicity. For instance, it could participate in Friedel-Crafts-type reactions or other electrophilic additions, a property of interest in synthetic and materials chemistry.
Section 4: Biological Context and Toxicological Implications
To appreciate the potential biological role of 2-Acetamido-9-fluorenyl acetate, one must first understand the canonical pathway for 2-AAF.
Metabolic Activation of 2-Acetylaminofluorene (2-AAF)
The genotoxicity of 2-AAF is a multi-step enzymatic process primarily occurring in the liver.
Caption: Established metabolic activation pathway of 2-AAF leading to DNA damage.[1][7][8]
Potential Biological Fate of 2-Acetamido-9-fluorenyl acetate
The presence of the C9-acetate group introduces several possibilities regarding the biological activity of this molecule:
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Steric Hindrance: The bulky acetate group at C9 may alter the planarity of the fluorene system. This could impede the molecule's ability to intercalate between DNA base pairs, a step often considered important for the activity of polycyclic aromatic carcinogens.
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Metabolic Interference: This derivative could act as a competitive inhibitor for the enzymes that process 2-AAF, such as cytochrome P450s or N-acetyltransferases, potentially altering the toxicity profile of the parent compound.
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Hydrolysis and Cation Formation: In vivo hydrolysis of the ester by cellular esterases would yield 2-Acetamido-9-hydroxyfluorene. This metabolite could undergo further reactions. Alternatively, in acidic cellular compartments, the molecule could potentially form the 9-fluorenyl cation, a reactive species that could alkylate cellular macromolecules (proteins, DNA) through a mechanism entirely different from that of 2-AAF.
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Alternative Metabolism: The C9 position may be a target for other metabolic enzymes, leading to detoxification or the formation of novel metabolites with unknown activities.
Conclusion
2-Acetamido-9-fluorenyl acetate represents an intriguing but understudied derivative of the classic procarcinogen 2-AAF. Based on fundamental chemical principles, we can predict its physicochemical properties and spectroscopic signatures. Its most salient chemical feature is the C9-acetate, which can act as a leaving group to form a stabilized 9-fluorenyl cation. This reactivity stands in stark contrast to the N-centered metabolic activation pathway responsible for the carcinogenicity of its parent compound.
For researchers, this molecule serves as a valuable tool for probing the structure-activity relationships of fluorene compounds. It allows for the specific investigation of the role of the C9 position in modulating biological activity, receptor binding, and DNA interaction. Further experimental validation of its synthesis, reactivity, and biological fate is warranted and will undoubtedly provide deeper insights into the complex world of fluorene chemistry and toxicology.
References
-
Metabolism of 2-acetylaminofluorene in the Chinese hamster ovary cell mutation assay. (n.d.). Carcinogenesis.
-
Ames, B. N., Gurney, E. G., Miller, J. A., & Bartsch, H. (1972). Carcinogens as Frameshift Mutagens: Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens. Proceedings of the National Academy of Sciences of the United States of America, 69(11), 3128–3132.
-
Koch, K. S., & Leffert, H. L. (1984). N-Acetyl-2-Aminofluorene (AAF) Processing in Adult Rat Hepatocytes in Primary Culture Occurs by High-Affinity Low-Velocity and Low-Affinity High-Velocity AAF Metabolite-Forming Systems. Toxicological Sciences, 4(5), 873-883.
-
Wikipedia. (n.d.). 2-Acetylaminofluorene.
-
U.S. Environmental Protection Agency. (2000). 2-Acetylaminofluorene.
-
Thorgeirsson, S. S., & Nelson, W. L. (1976). Metabolism of N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-aminofluorene by guinea pig liver microsomes. Cancer Research, 36(7 Pt 1), 2288-2293.
-
National Center for Biotechnology Information. (n.d.). 2-Acetylaminofluorene - 15th Report on Carcinogens. NCBI Bookshelf.
-
Hepworth, S. J., et al. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 55-66.
-
Benkert, C., Fries, W., Kriese, M., & Stier, A. (1975). Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Xenobiotica, 5(11), 691-704.
-
National Toxicology Program. (n.d.). 2-Acetylaminofluorene. Report on Carcinogens, Fifteenth Edition.
-
PubChem. (n.d.). 2-Acetylaminofluorene.
-
Cheméo. (n.d.). Chemical Properties of N-2-Fluorenylacetamide (CAS 53-96-3).
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
-
BLDpharm. (n.d.). 108973-47-3|2-Acetamido-9H-fluoren-9-yl acetate.
-
Mills, A. M., et al. (2025). Fluorenyl Cations: Synthesis and Reactivity. Chemistry – A European Journal, 31(1), e202501557.
-
El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(34), 31057–31070.
-
ChemicalBook. (2026). 2-ACETAMIDOFLUORENE | 53-96-3.
-
Beilstein Journals. (n.d.). NMR spectra and crystallographic data.
-
Al-Zoubi, W., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3843.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application.
-
Sigma-Aldrich. (n.d.). 2-ACETAMIDO-9-FLUORENONE.
-
Athira, M., & Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols with 2-Aminobenzamides. SynOpen, 5(1), 17-24.
-
Gao, C. X., Krull, I. S., & Trainor, T. M. (1992). 9-Fluoreneacetyl-tagged, solid-phase reagent for derivatization in direct plasma injection. Journal of Chromatography B: Biomedical Sciences and Applications, 576(1), 125-136.
-
Sigma-Aldrich. (n.d.). N-(2-Fluorenyl)acetamide.
-
ChemicalBook. (n.d.). 9-Fluorenol(1689-64-1) 1H NMR spectrum.
-
ChemicalBook. (n.d.). 9-Fluorenemethanol(24324-17-2) 1H NMR spectrum.
Sources
- 1. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. 2-ACETAMIDOFLUORENE | 53-96-3 [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of 2-acetylaminofluorene in the Chinese hamster ovary cell mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 108973-47-3|2-Acetamido-9H-fluoren-9-yl acetate|BLDPharm [bldpharm.com]
- 10. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorenyl Cations: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
